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Cat. No.: B091027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,O,O′-Tritosyldiethanolamine, systematically named N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-
toluenesulfonamide, is a triply tosylated derivative of diethanolamine. The introduction of

three p-toluenesulfonyl (tosyl) groups significantly alters the physicochemical properties of the

parent diethanolamine molecule, transforming it from a hydrophilic, basic compound into a

more complex, lipophilic structure. The tosyl groups, being excellent leaving groups, also

impart significant reactivity to the molecule, making it a potentially valuable intermediate in

organic synthesis. This guide provides a comprehensive overview of the basic characteristics

of N,O,O′-Tritosyldiethanolamine, including its physical properties, a detailed experimental

protocol for its synthesis, and an analysis of its expected spectroscopic characteristics.

Core Characteristics
The fundamental properties of N,O,O′-Tritosyldiethanolamine are summarized in the table

below. These data are compiled from commercial supplier information and crystallographic

studies.
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Property Value Reference

Chemical Name

N,N-Bis[2-(p-

tolylsulfonyloxy)ethyl]-p-

toluenesulfonamide

[1][2][3]

Synonyms

N,O,O′-Tritosyldiethanolamine,

N,N-Bis[2-(tosyloxy)ethyl]-p-

toluenesulfonamide

[2]

CAS Number 16695-22-0 [1][2][3]

Molecular Formula C₂₅H₂₉NO₈S₃ [1][3]

Molecular Weight 567.69 g/mol [1][2][3]

Melting Point 92-98 °C [2]

Appearance Crystalline powder [4]

Synthesis
The synthesis of N,O,O′-Tritosyldiethanolamine involves the tosylation of diethanolamine,

where the nitrogen atom of the secondary amine and the oxygen atoms of the two hydroxyl

groups react with p-toluenesulfonyl chloride.

Synthetic Workflow
The overall synthetic pathway can be visualized as a three-step tosylation process.
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Synthesis of N,O,O'-Tritosyldiethanolamine

Diethanolamine

N-Tosyldiethanolamine

+ TsCl, Base

p-Toluenesulfonyl Chloride (1 eq.) Base (e.g., Pyridine)

N,O,O'-Tritosyldiethanolamine

+ 2 TsCl, Base

p-Toluenesulfonyl Chloride (2 eq.) Base (e.g., Pyridine)

Click to download full resolution via product page

Caption: Synthetic pathway for N,O,O′-Tritosyldiethanolamine.

Experimental Protocol
The following is a representative experimental protocol for the synthesis of N,O,O′-

Tritosyldiethanolamine, adapted from general tosylation procedures. The original synthesis is

reported by Searle & Geue (1984).[5]

Materials:

Diethanolamine

p-Toluenesulfonyl chloride (TsCl)

Pyridine (or triethylamine)

Dichloromethane (DCM)
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Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Ethanol (for recrystallization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a

nitrogen atmosphere, dissolve diethanolamine (1.0 eq.) in anhydrous dichloromethane. Cool

the solution to 0 °C in an ice bath.

Addition of Reagents: To the cooled solution, add pyridine (3.5 eq.) followed by the slow,

portion-wise addition of p-toluenesulfonyl chloride (3.3 eq.). Maintain the temperature at 0 °C

during the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash

sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Purification: Purify the crude product by recrystallization from ethanol to yield N,O,O′-

Tritosyldiethanolamine as a crystalline solid.

Spectroscopic Characteristics (Predicted)
As experimental spectra for N,O,O′-Tritosyldiethanolamine are not readily available, the

following sections describe the expected spectroscopic characteristics based on the known

structure and data from analogous compounds.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

three tosyl groups and the aliphatic protons of the diethanolamine backbone.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 7.6 Doublet 6H

Aromatic protons

ortho to the sulfonyl

groups

~7.4 - 7.2 Doublet 6H

Aromatic protons

meta to the sulfonyl

groups

~4.2 - 4.0 Triplet 4H -CH₂-O-Ts

~3.6 - 3.4 Triplet 4H -CH₂-N-Ts

~2.4 Singlet 9H
Methyl protons of the

three tosyl groups

¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals from the tosyl groups and the

diethanolamine core.
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Chemical Shift (δ, ppm) Assignment

~145 Aromatic C-SO₂

~135 Aromatic C-CH₃

~130 Aromatic CH (ortho to SO₂)

~128 Aromatic CH (meta to SO₂)

~68 -CH₂-O-Ts

~48 -CH₂-N-Ts

~21 -CH₃

IR Spectroscopy
The infrared spectrum will be dominated by strong absorptions from the sulfonyl groups.

Wavenumber (cm⁻¹) Intensity Assignment

~1370 - 1340 Strong

Asymmetric SO₂ stretching

(sulfonate ester and

sulfonamide)

~1190 - 1170 Strong
Symmetric SO₂ stretching

(sulfonate ester)

~1170 - 1150 Strong
Symmetric SO₂ stretching

(sulfonamide)

~1600, ~1495 Medium Aromatic C=C stretching

~1090 Strong S-O-C stretching

~950 Strong S-N stretching

Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak, although it may be of low

intensity depending on the ionization method. The fragmentation pattern will likely be
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dominated by the cleavage of the tosyl groups.

m/z Interpretation

567.1 [M]⁺ (Molecular ion)

412.1 [M - C₇H₇SO₂]⁺ (Loss of a tosyl radical)

257.0 [M - 2(C₇H₇SO₂)]⁺ (Loss of two tosyl radicals)

155.0 [C₇H₇SO₂]⁺ (Tosyl cation)

91.1 [C₇H₇]⁺ (Tropylium ion)

Applications and Future Directions
N,O,O′-Tritosyldiethanolamine serves as a valuable intermediate in the synthesis of more

complex molecules, particularly in the preparation of azamacrocycles.[1][3] The presence of

three tosyl groups allows for sequential or differential reactivity, enabling the construction of

intricate molecular architectures. Its utility in drug development may lie in its role as a scaffold

or a precursor to novel therapeutic agents. Further research into the reactivity and applications

of this compound is warranted to fully explore its potential in medicinal chemistry and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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